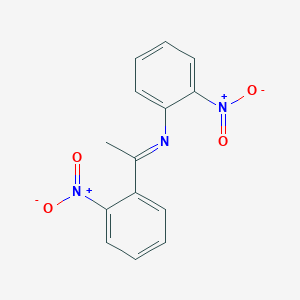![molecular formula C11H13I2N3 B12565470 1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine CAS No. 188966-39-4](/img/structure/B12565470.png)
1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a diazenyl group, which is further connected to a 2,6-diiodo-4-methylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine typically involves the diazotization of 2,6-diiodo-4-methylaniline followed by coupling with pyrrolidine. The reaction conditions often include the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, which is then reacted with pyrrolidine under basic conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group.
Substitution: The iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Cleavage products such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The presence of iodine atoms may also enhance the compound’s ability to interact with specific biological targets through halogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2-di-p-tolylbismuthanophenyl)diazenyl]pyrrolidine: This compound features a bismuth atom instead of iodine and has been studied for its apoptotic effects in leukemia cells.
1-[(2,6-Dichloro-4-methylphenyl)diazenyl]pyrrolidine: Similar structure but with chlorine atoms, which may alter its reactivity and biological activity.
Uniqueness
1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological interactions. The iodine atoms can enhance the compound’s ability to form halogen bonds, making it a valuable tool in studying halogen bonding interactions in biological systems.
Eigenschaften
CAS-Nummer |
188966-39-4 |
|---|---|
Molekularformel |
C11H13I2N3 |
Molekulargewicht |
441.05 g/mol |
IUPAC-Name |
(2,6-diiodo-4-methylphenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C11H13I2N3/c1-8-6-9(12)11(10(13)7-8)14-15-16-4-2-3-5-16/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
FNBHSEMMTWSWDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)I)N=NN2CCCC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


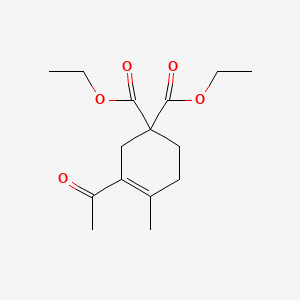
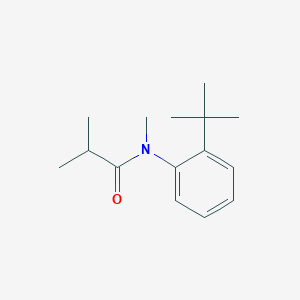
![Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]-](/img/structure/B12565404.png)
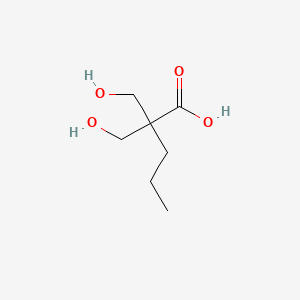
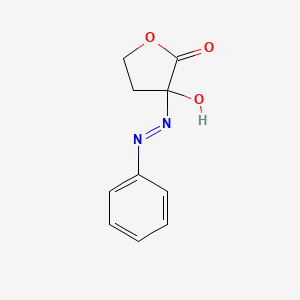
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
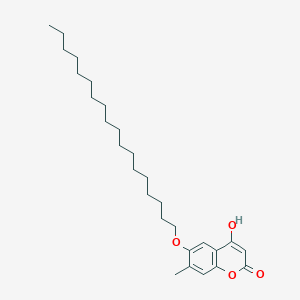
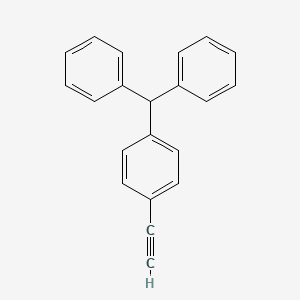


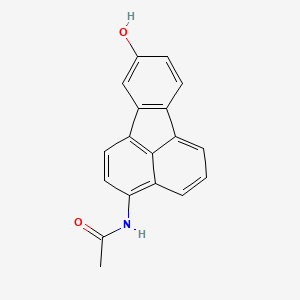
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-1-[(1R,2E,4S)-5-(methoxymethoxy)-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,4S,7aR)-](/img/structure/B12565456.png)

